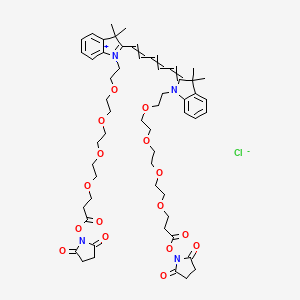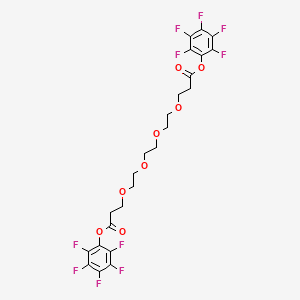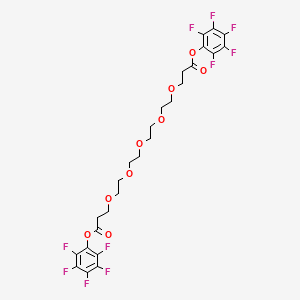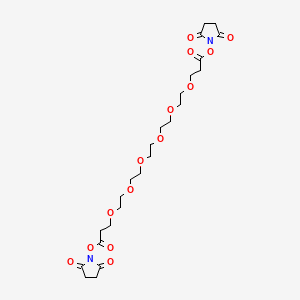
BMS-764459
Übersicht
Beschreibung
BMS-764459 is a pyrazinone-containing antagonist that targets corticotropin-releasing factor/hormone receptor 1 (CRF1). It has high affinity and selectivity for CRF1, making it a potent compound for research in neurological disorders such as anxiety and depression .
Vorbereitungsmethoden
The synthesis of BMS-764459 involves several steps, starting with the preparation of the pyrazinone core. The synthetic route includes the reaction of 1-cyclopropyl-2-methoxyethylamine with 6-(difluoromethoxy)-2,5-dimethylpyridine-3-amine, followed by cyclization and functional group modifications to yield the final product . Industrial production methods typically involve optimizing these steps for higher yield and purity.
Analyse Chemischer Reaktionen
BMS-764459 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, especially on the pyridine ring, can yield various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BMS-764459 is widely used in scientific research due to its potent antagonistic effects on CRF1. Some of its applications include:
Chemistry: Used as a reference compound in the study of pyrazinone derivatives.
Biology: Investigated for its effects on CRF1 receptors in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating anxiety and depression.
Industry: Utilized in the development of new CRF1 antagonists for pharmaceutical applications.
Wirkmechanismus
BMS-764459 exerts its effects by binding to the CRF1 receptor with high affinity, inhibiting the receptor’s activity. This inhibition reduces the release of corticotropin-releasing hormone, which is involved in the stress response. The compound’s selectivity for CRF1 over other receptors ensures targeted action with minimal off-target effects .
Vergleich Mit ähnlichen Verbindungen
BMS-764459 is unique due to its high affinity and selectivity for CRF1. Similar compounds include:
CP-154,526: Another CRF1 antagonist with similar applications but different chemical structure.
Antalarmin: A CRF1 antagonist used in research for stress-related disorders.
NBI-27914: Known for its high selectivity for CRF1, similar to this compound.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
1188407-45-5 |
|---|---|
Molekularformel |
C19H21F2N5O3 |
Molekulargewicht |
405.4058 |
IUPAC-Name |
4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |
InChI-Schlüssel |
PJMUNXORSUNUCV-OAHLLOKOSA-N |
SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-764459 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)










